molecular formula C14H11NO2 B13973233 9-Methyl-9H-carbazole-4-carboxylic acid CAS No. 89374-78-7

9-Methyl-9H-carbazole-4-carboxylic acid

Cat. No.: B13973233
CAS No.: 89374-78-7
M. Wt: 225.24 g/mol
InChI Key: NWZQILSTWOUZJT-UHFFFAOYSA-N
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Description

9-Methyl-9H-carbazole-4-carboxylic acid is a heterocyclic aromatic compound featuring a carbazole core substituted with a methyl group at the 9-position and a carboxylic acid moiety at the 4-position. Carbazole derivatives are widely studied due to their structural versatility, which enables applications in pharmaceuticals, organic electronics, and materials science. The carboxylic acid group enhances solubility in polar solvents and facilitates hydrogen bonding, influencing both physicochemical properties and biological interactions .

Properties

CAS No.

89374-78-7

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

9-methylcarbazole-4-carboxylic acid

InChI

InChI=1S/C14H11NO2/c1-15-11-7-3-2-5-9(11)13-10(14(16)17)6-4-8-12(13)15/h2-8H,1H3,(H,16,17)

InChI Key

NWZQILSTWOUZJT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C=CC=C31)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9H-carbazole-4-carboxylic acid typically involves the methylation of carbazole followed by carboxylation. One common method involves the use of methyl iodide and a base to introduce the methyl group at the nitrogen atom of carbazole. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.

    Substitution: The compound can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro groups (using nitric acid).

Major Products Formed:

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Halogenated or nitrated carbazole derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, 9-Methyl-9H-carbazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in various synthetic pathways.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives have shown promise in anticancer and antimicrobial research.

Industry: In the material sciences, this compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in these advanced technologies.

Mechanism of Action

The mechanism by which 9-Methyl-9H-carbazole-4-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert therapeutic effects. The exact pathways involved can vary, but often include modulation of cellular signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Substituent Effects on Structure and Reactivity

Carbazole derivatives differ primarily in substituent type, position, and functional groups, which dictate their chemical behavior and applications.

Table 1: Substituent Comparison of Selected Carbazole Derivatives
Compound Name Substituents Key Functional Groups
9-Methyl-9H-carbazole-4-carboxylic acid Methyl (C9), Carboxylic acid (C4) -COOH, -CH3
9-(4-Methoxyphenyl)-9H-carbazole 4-Methoxyphenyl (C9) -OCH3, aryl group
4-Chloro-9-methyl-1H-carbazole-3-carbaldehyde Chloro (C4), Aldehyde (C3), Methyl (C9) -Cl, -CHO, -CH3
9-Hexyl-3-(4-phenylquinolin-2-yl)-9H-carbazole Hexyl (C9), Quinolinyl (C3) Alkyl chain, heteroaryl

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The carboxylic acid group (-COOH) in this compound is electron-withdrawing, reducing electron density on the carbazole core, while methoxy (-OCH3) or methyl (-CH3) groups are electron-donating, enhancing π-electron delocalization .
  • Hydrogen Bonding : Carboxylic acid derivatives exhibit strong intermolecular hydrogen bonding, influencing crystal packing and solubility. For example, 9-(4-Methoxyphenyl)-9H-carbazole relies on C–H⋯π interactions for crystal stabilization , whereas this compound likely forms O–H⋯O hydrogen bonds .

Key Observations :

  • Cross-Coupling Reactions : Aryl-substituted carbazoles (e.g., 9-(4-Methoxyphenyl)-9H-carbazole) are often synthesized via Ullmann or Buchwald-Hartwig couplings .

Physicochemical Properties

Substituents critically influence melting points, solubility, and stability.

Table 3: Physical Properties of Carbazole Derivatives
Compound Name Melting Point (°C) Solubility Key Interactions
This compound Not reported Polar solvents (DMSO, H2O) Hydrogen bonding (-COOH)
9-(4-Methoxyphenyl)-9H-carbazole Not reported Organic solvents (DCM) C–H⋯π, C–H⋯H
Sulfonohydrazide derivatives 180–220 DMF, DMSO Hydrogen bonding (-SO2NH)
9-Hexyl-3-(4-phenylquinolin-2-yl)-9H-carbazole 113–115 Hexane/EA mixtures π-Stacking (quinolinyl)

Key Observations :

  • Solubility : Carboxylic acid derivatives exhibit higher polarity, making them soluble in DMSO or water, whereas alkyl/aryl-substituted carbazoles (e.g., hexyl or methoxyphenyl) are more soluble in organic solvents .
  • Thermal Stability: Sulfonohydrazide derivatives (melting points 180–220°C) demonstrate higher thermal stability due to strong intermolecular forces .
Material Science:
  • Organic Electronics: 9-Hexyl-3-(4-phenylquinolin-2-yl)-9H-carbazole () is used in light-emitting diodes (LEDs) due to its extended π-conjugation and charge transport properties .
  • Crystallography : Methoxyphenyl-substituted carbazoles form stable crystals via C–H⋯π interactions, useful in optoelectronic device fabrication .

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